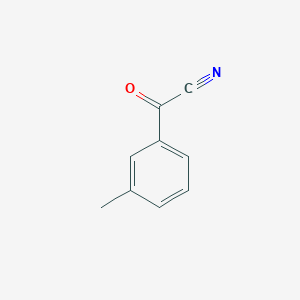

3-Methylbenzoyl cyanide

Description

Academic Significance of Aryl Nitriles in Contemporary Organic Synthesis

Aryl nitriles, which include compounds like 3-methylbenzoyl cyanide, are foundational materials in modern organic chemistry. Their significance stems from their wide-ranging applications as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. wikipedia.org The cyano group (–CN) is a versatile functional group that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, further broadening the synthetic utility of aryl nitriles.

The development of new and efficient methods for synthesizing aryl nitriles remains an area of intense research. Traditional methods like the Sandmeyer and Rosenmund–von Braun reactions have been complemented by modern transition-metal-catalyzed cyanation reactions. These newer methods often provide better yields and milder reaction conditions. google.com For example, the nickel-catalyzed cyanation of 4-chlorobenzotrifluoride (B24415) is a key step in producing 4-(trifluoromethyl)benzonitrile, a precursor for the antidepressant Fluvoxamine. wikipedia.org Benzonitrile (B105546) itself is a precursor in the synthesis of Fadrozole, an aromatase inhibitor used in treating breast cancer. wikipedia.org

Research Trajectories and Academic Focus on this compound

This compound is a specific aryl nitrile that has garnered attention for its role as a versatile intermediate in several areas of chemical research and production. chemimpex.com Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where it serves as a crucial building block for creating biologically active molecules. chemimpex.com The presence of the methyl group on the benzene (B151609) ring influences the compound's reactivity and properties, making it a subject of interest for creating complex molecules with desired characteristics. chemimpex.com

Research involving this compound also extends to material science, where it is used in the development of polymers and resins, contributing to materials with enhanced durability. chemimpex.com In analytical chemistry, it can be employed as a reagent for the detection and quantification of other chemical substances. chemimpex.com The focus of academic and industrial research on this compound is often driven by the need to streamline synthesis processes and achieve high yields of target molecules. chemimpex.com

A related compound, o-methylbenzoyl cyanide, is a key intermediate in the synthesis of the fungicide trifloxystrobin (B1683241), highlighting the importance of methylbenzoyl cyanide isomers in the agrochemical industry. google.com Synthesis methods for these compounds are continuously being optimized to be more economical and environmentally friendly, for instance, by using less toxic cyaniding reagents like potassium ferricyanide (B76249) instead of sodium cyanide. google.com

Historical and Current Perspectives on Benzoyl Cyanide Derivatives in Chemical Science

The study of benzoyl cyanide and its derivatives has a history rooted in the fundamental exploration of nitrile synthesis. In 1857, Hugo Schiff first observed the formation of benzonitrile from the reaction of benzoyl chloride and potassium cyanide. wikipedia.org Subsequent work by Edmund A. Letts in 1872 further explored the synthesis of nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org Over the years, various methods for preparing benzoyl cyanide have been developed, including the reaction of benzoyl chloride with cuprous cyanide, which remains a common laboratory preparation. orgsyn.org

Historically, research focused on the fundamental reactivity of benzoyl cyanides. More recently, the focus has shifted towards harnessing their unique reactivity for complex molecular synthesis. Acyl cyanides are now recognized as bifunctional reagents. For example, they are used in copper-catalyzed reactions where the C–CN bond is cleaved, and the cyano group is transferred to other molecules, a process known as cyanoamidation or cyanoesterification. acs.org They can also act as acylating agents in transition-metal-free reactions for the synthesis of N-heteroaryl esters, which are important in pharmaceuticals and natural products. frontiersin.org

Furthermore, the concept of "masked acyl cyanides" (MAC) has emerged as a powerful strategy in umpolung chemistry, where the normal polarity of a functional group is inverted. nih.govmdpi.com This allows acyl cyanides to function as acyl anion equivalents, enabling the synthesis of complex structures like 1,4-dicarbonyl compounds that are otherwise difficult to access. nih.gov Photochemical reactions of aroyl cyanides have also been explored, leading to the synthesis of naphthols, isoquinolones, and isocoumarins through hetero-Diels–Alder reactions. cdnsciencepub.com These modern applications demonstrate the enduring and evolving importance of benzoyl cyanide derivatives in chemical science.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5955-74-8 |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

Spectroscopic Data of Related Methylbenzoyl Cyanides

¹³C NMR Data for o-Methylbenzoyl Cyanide in CDCl₃ (as a reference):

| δ (ppm) | Assignment |

|---|---|

| 22.0 | CH₃ |

| 113.3 | CN |

| 126.8 | Aromatic CH |

| 131.4 | Aromatic CH |

| 132.8 | Aromatic C |

| 135.0 | Aromatic CH |

| 135.6 | Aromatic CH |

| 142.8 | Aromatic C |

| 168.5 | C=O |

This data is for the ortho-isomer and serves as a comparative reference. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348887 | |

| Record name | 3-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5955-74-8 | |

| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Chemical Reactivity and Transformative Processes of 3 Methylbenzoyl Cyanide

Photochemical Behavior and Dimerization Phenomena

The irradiation of 2-methylbenzoyl cyanide in an acetonitrile (B52724) solution leads to the formation of a dimer. cdnsciencepub.comresearchgate.net This dimer can subsequently lose hydrogen cyanide (HCN) to yield a cycloadduct. cdnsciencepub.comresearchgate.net This dimerization process is also efficient with derivatives of 2-methylbenzoyl cyanide, producing various adducts. cdnsciencepub.comresearchgate.net When 2-methylaroyl cyanides are photolyzed in the presence of a more reactive acyl cyanide, mixed adducts can be obtained in excellent yields. cdnsciencepub.comresearchgate.net

The (E)-photoenol of 2-methylbenzaldehyde, a structurally related compound, is a highly reactive intermediate formed upon irradiation and can be trapped with dienophiles, demonstrating its role in cycloaddition reactions. evitachem.com This provides insight into the potential photochemical behavior of 3-methylbenzoyl cyanide.

Nucleophilic Addition Reactions and Subsequent Cyclization Cascades

The carbonyl group in compounds like this compound is polarized, with the carbon atom having a partial positive charge, making it susceptible to attack by nucleophiles. science-revision.co.ukchemguide.co.uk This initial nucleophilic addition often leads to the formation of a tetrahedral intermediate. science-revision.co.uk

Reactions with Carbon-Based Nucleophiles

The cyanide ion (:CN⁻) is a key carbon-based nucleophile that attacks the carbonyl carbon of aldehydes and ketones. science-revision.co.ukchemguide.co.uk While specific studies on this compound with other carbon-based nucleophiles are not detailed in the provided results, the general principle of nucleophilic addition suggests that other carbanionic reagents could react similarly. The resulting cycloadducts from photochemical dimerization can react with carbon nucleophiles through a tandem addition-cyclization sequence to furnish substituted naphthols. cdnsciencepub.comresearchgate.net

Reactions with Nitrogen-Based Nucleophiles

Primary amines react with aldehydes and ketones in a process that begins with nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water to form an imine or Schiff base. brainkart.com The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon. brainkart.com Similarly, cycloadducts derived from the dimerization of aroyl cyanides react with nitrogen nucleophiles, leading to the formation of isoquinolones through a tandem addition-cyclization sequence. cdnsciencepub.comresearchgate.net

Transition Metal-Mediated Cyanofunctionalization and Bond Activation

Transition metals play a crucial role in activating the otherwise stable C-CN bond in nitriles. researchgate.netrsc.orgnih.gov This activation enables a variety of synthetic transformations. researchgate.netnih.gov

Cyanoacylation of Unsaturated Hydrocarbons

Palladium-catalyzed cyanoacylation of terminal acetylenes with aroyl cyanides is a known transformation that leads to the formation of alkenes with both acyl and cyano groups attached. rsc.org For instance, the reaction of phenylacetylene (B144264) with 4-methylbenzoyl cyanide in the presence of a palladium catalyst yields the corresponding addition product. rsc.org This process, termed cyanofunctionalization or carbocyanation, involves the simultaneous formation of two C-C bonds onto an unsaturated bond with high atom efficiency. rsc.org

Table 1: Palladium-Catalyzed Cyanoacylation of Phenylacetylene with 4-Methylbenzoyl Cyanide rsc.org

| Reactants | Catalyst System | Product | Notes |

| Phenylacetylene, 4-Methylbenzoyl cyanide | Palladium catalyst | Addition product (3), with trace amounts of regioisomer (4) and acetylenic ketone (5) | Acetylenic ketone (5) is proposed as a plausible intermediate. |

Directed Cleavage and Activation of the C-CN Bond

The activation of the C-CN bond by transition metals has been extensively investigated. researchgate.netrsc.org This activation can lead to various reactions, including cyanofunctionalizations, cross-coupling reactions, and cyanations. researchgate.netrsc.org The C-CN bond is relatively strong, making its selective cleavage by transition metal catalysts a significant challenge and an important area of research in organic synthesis. rsc.orgnih.gov Metal-catalyzed reactions of nitriles via C-CN bond activation can be broadly categorized into reactions where CN acts as a leaving group and reactions where nitriles serve as a source of CN groups. nih.gov

Derivatization of the Nitrile Moiety and Functional Group Interconversions

The nitrile group of this compound is a versatile functional moiety that participates in a variety of chemical transformations. These reactions allow for its conversion into other important functional groups, significantly expanding the synthetic utility of the parent molecule. Key transformative processes include hydrolysis, reduction, and cycloaddition reactions. solubilityofthings.com

Hydrolysis to Carboxylic Acid Derivatives

The carbon-nitrogen triple bond of the nitrile can be fully or partially hydrolyzed under aqueous acidic or basic conditions. This process is a fundamental functional group interconversion that transforms the nitrile into either a carboxylic acid or a carboxamide.

Under acidic conditions, typically using a strong acid like hydrochloric acid or sulfuric acid with heating, the nitrile group undergoes complete hydrolysis to yield 3-methylbenzoylformic acid. google.comgoogle.com This reaction proceeds via the intermediate formation of a carboxamide, which is subsequently hydrolyzed to the carboxylic acid. A process using a sulfuric acid/water system in the presence of chloride ions has been developed for the hydrolysis of benzoyl cyanides, including this compound, to their corresponding phenylglyoxylic acids. google.com

Conversely, basic hydrolysis, often employing an aqueous solution of a base like sodium hydroxide, can be controlled to favor the formation of the intermediate, 3-methylbenzoylamide. Further heating under basic conditions will continue the hydrolysis to the carboxylate salt, which can then be acidified to yield the carboxylic acid.

Table 1: Hydrolysis Reactions of this compound

Below is an interactive table summarizing the hydrolysis products of this compound under different conditions.

| Reagent/Condition | Product | Functional Group Formed | Reference |

| H₂SO₄ / H₂O, Cl⁻, 20-50°C | 3-Methylbenzoylformic acid | Carboxylic Acid | google.com |

| Conc. HCl, 50°C | 3-Methylbenzoylformic acid | Carboxylic Acid | google.com |

| Aqueous NaOH, Reflux | 3-Methylbenzoylamide | Amide |

Reduction to Primary Amines

The nitrile group is readily reduced to a primary amine, a key transformation that provides access to aminomethyl compounds. This conversion of this compound yields 2-amino-1-(3-methylphenyl)ethan-1-one. The reduction can be accomplished using various reducing agents. libretexts.org

Common methods include catalytic hydrogenation and reduction with metal hydrides. libretexts.orgcommonorganicchemistry.com Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst such as Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

More potent reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent are also highly effective for this transformation, providing a direct route to the primary amine. libretexts.orgorganic-chemistry.org Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂), are also capable of reducing nitriles to amines. commonorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

This table details various reagents used for the reduction of nitriles, applicable to the conversion of this compound to its corresponding primary amine.

| Reagent | Typical Conditions | Product | Reference |

| LiAlH₄ | Dry Ether, followed by H₂O quench | Primary Amine | libretexts.org |

| H₂ / Raney Nickel | High Pressure, often with NH₃ | Primary Amine | commonorganicchemistry.com |

| H₂ / Pd/C | High Pressure, often with NH₃ | Primary Amine | commonorganicchemistry.com |

| BH₃-THF | THF, Heat | Primary Amine | commonorganicchemistry.com |

[2+3] Cycloaddition to Tetrazoles

The nitrile functionality can undergo a [2+3] cycloaddition reaction with azide (B81097) ions (N₃⁻) to form a five-membered heterocyclic ring, a tetrazole. organic-chemistry.org This reaction, often catalyzed by Lewis acids, converts this compound into 5-(3-methylbenzoyl)-1H-tetrazole. The mechanism is thought to involve the activation of the nitrile by the catalyst, facilitating the nucleophilic attack of the azide. nih.gov

Various catalytic systems have been developed to promote this transformation efficiently. Zinc salts, such as zinc(II) chloride, in solvents like isopropanol (B130326) or water have proven effective. organic-chemistry.org Similarly, stannous chloride (SnCl₂) has been used as a catalyst in solvents like DMF. rsc.org The reaction typically requires heating, although microwave irradiation has been shown to accelerate the process significantly. organic-chemistry.org This cycloaddition is a powerful method for derivatizing the nitrile group, providing direct access to the tetrazole scaffold, which is of interest in medicinal chemistry.

Table 3: Catalytic Systems for Tetrazole Synthesis from Nitriles

The following interactive table presents common catalytic systems for the conversion of nitriles like this compound to 5-substituted-1H-tetrazoles.

| Reagents | Catalyst | Solvent | Product | Reference |

| Sodium Azide | Zinc(II) Chloride | Isopropanol | 5-substituted-1H-tetrazole | organic-chemistry.org |

| Sodium Azide | Triethylammonium Chloride | Nitrobenzene (Microwave) | 5-substituted-1H-tetrazole | organic-chemistry.org |

| Sodium Azide | Stannous Chloride (SnCl₂) | DMF | 5-substituted-1H-tetrazole | rsc.org |

| Sodium Azide | Zinc Salts | Water | 5-substituted-1H-tetrazole | organic-chemistry.org |

Mechanistic Studies on Reactions Involving 3 Methylbenzoyl Cyanide and Cyanide Analogues

Proposed Mechanisms for Photochemically Induced Transformations

The study of photochemically induced reactions of benzoyl cyanides, including 3-methylbenzoyl cyanide, involves understanding how light energy initiates chemical changes. Upon irradiation, these compounds can be excited to higher energy states, leading to the formation of highly reactive intermediates.

One primary photochemical process is the formation of a benzoyl radical. beilstein-journals.org For instance, the photolysis of benzaldehyde, a related carbonyl compound, is known to proceed through the formation of a benzoyl radical and a hydrogen atom, or a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org This benzoyl radical is a key intermediate that can undergo various subsequent reactions.

In the presence of alkenes, the irradiation of benzoyl cyanide can lead to the formation of oxetans and ketones. rsc.org This suggests a pathway where the excited benzoyl cyanide adds to the alkene. Furthermore, 2-methylbenzoyl cyanide is recognized as a valuable carbonyl heterodienophile in hetero Diels-Alder reactions, a type of cycloaddition that can be promoted photochemically. evitachem.com Mechanistic investigations into related compounds, such as benzophenone, show that photoexcited aromatic ketones can initiate reactions through direct hydrogen atom abstraction. acs.org Another proposed mechanism involves charge-transfer polymerization, where electron donor-acceptor interactions involving the monomer in an excited state can initiate thermal or photochemical polymerization processes. tandfonline.com

Photoexcitation: The benzoyl cyanide molecule absorbs light, promoting it to an electronically excited state.

Intermediate Formation: The excited molecule can form intermediates such as a benzoyl radical or a photoenol.

Reaction: The reactive intermediate engages with other molecules in the system, leading to cycloaddition, hydrogen abstraction, or other transformations to yield the final products. beilstein-journals.orgrsc.orgacs.org

Kinetic and Stereochemical Analyses of Related Benzohydroximoyl Cyanides

Kinetic and stereochemical studies on benzohydroximoyl cyanides, which are structural analogues, provide critical insights into the mechanisms of substitution and isomerization reactions at the C=N bond. These studies often involve the geometric isomers, (Z) and (E), of compounds like O-methylbenzohydroximoyl cyanide.

Research on the reactions of (Z)- and (E)-O-methylbenzohydroximoyl halides with nucleophiles such as sodium methoxide (B1231860) has been particularly revealing. researchgate.net The stereochemical outcome of these reactions is highly dependent on the nature of the leaving group and the reaction conditions. For example, reactions of (Z)-hydroximoyl chlorides with alkoxides tend to proceed with a high degree of retention of configuration, suggesting a direct displacement mechanism. researchgate.net

However, the mechanism can also proceed via an addition-elimination pathway. In this process, the nucleophile attacks the carbon atom of the C=N double bond, forming a tetrahedral carbanionic intermediate. tdl.org The fate of this intermediate determines the stereochemical outcome:

If the lifetime of the intermediate is very short, the leaving group is expelled before any rotation can occur, leading to retention of the original stereochemistry. tdl.org

If the intermediate has a longer lifetime, rotation around the C-N single bond can occur before the leaving group is eliminated. This rotation can lead to a mixture of (Z) and (E) products, a phenomenon known as stereoconvergence. tdl.org

A study of the methoxide ion-catalyzed E-to-Z isomerization of O-methylbenzohydroximoyl cyanide explored these competing pathways. tdl.org Factors influencing the mechanism include the stability of the carbanionic intermediate and the relative rates of bond rotation versus leaving group expulsion. tdl.org For example, a poor leaving group increases the lifetime of the carbanion, favoring stereoconvergence. tdl.org

| Reactant Isomer | Reaction | Proposed Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (Z)-O-methylbenzohydroximoyl chloride | Substitution with alkoxide | Direct Displacement | ≥95% Retention of (Z) configuration | researchgate.net |

| (Z)-O-methyl-p-nitrobenzohydroximoyl cyanide | Substitution with methoxide | Addition-Elimination | Yields only (Z)-O-methyl-p-methoxybenzohydroximoyl cyanide | tdl.org |

| (E)-O-methyl-p-methylbenzohydroximoyl cyanide | Photochemical Isomerization | Photo-induced equilibrium | Forms a photostationary equilibrium with the (Z) isomer | tdl.org |

Identification and Role of Catalytic Intermediates in Metal-Catalyzed Processes

The activation of the typically robust C–CN bond in benzoyl cyanides can be achieved using transition metal catalysts, opening pathways for novel synthetic transformations. Mechanistic studies have focused on identifying the key catalytic intermediates that facilitate these reactions.

In palladium-catalyzed reactions, such as the addition of 4-methylbenzoyl cyanide to phenylacetylene (B144264), an acetylenic ketone was proposed as a plausible intermediate. rsc.org This intermediate is thought to be formed first and then undergoes a subsequent Pd-catalyzed hydrocyanation and isomerization to yield the final addition products. rsc.org

Nickel-catalyzed reactions have been shown to proceed through different intermediates. For the cyanoallylation of alkynes with allyl cyanides, oxidative addition of the catalyst to the C–CN bond forms a π-allylnickel intermediate. rsc.org This intermediate then undergoes migratory addition to the alkyne, followed by reductive elimination to give the product. In the cyanation of C-N bonds using CO2/NH3 as a cyanide source, a benzyl-nickel(I) intermediate is considered crucial for the reaction's efficiency. nih.govacs.org The formation of this intermediate is facilitated by the reduction of a nickel(II) complex via a single-electron transfer process. nih.govacs.org

Copper-catalyzed reactions are also prominent. In the cyanation of aryl iodides, it is proposed that a Cu(I) species forms a more soluble, covalent CuCN complex from the initial cyanide source, which then participates in the catalytic cycle. tezu.ernet.in For the direct cyanation of terminal alkynes using benzoyl cyanide, copper catalysts provide an efficient route under mild conditions with air as the oxidant. rsc.org Mechanistic studies of related copper-catalyzed borylation reactions suggest a radical pathway where a single electron transfer (SET) from a copper(I) species to the substrate generates a radical intermediate and a copper(II) species, which then combine to form the product and regenerate the catalyst. acs.orgua.es

| Catalyst System | Reaction Type | Proposed Key Intermediate | Reference |

|---|---|---|---|

| Palladium | Addition of 4-methylbenzoyl cyanide to an alkyne | Acetylenic ketone | rsc.org |

| Nickel | Cyanoallylation of alkynes | π-Allylnickel species | rsc.org |

| Nickel | Cyanation of benzylic C-N bonds | Benzyl-nickel(I) species | nih.govacs.org |

| Copper | Enantioconvergent borylation | Radical intermediate via Single Electron Transfer (SET) | acs.orgua.es |

Elucidation of Electronic and Radical Pathways in Cyanide Reactivity

The reactivity of cyanide compounds, including this compound, can be broadly categorized into electronic (polar) and radical pathways, each with distinct mechanisms and intermediates.

Electronic Pathways typically involve the movement of electron pairs, such as in nucleophilic attack. A classic example is the cyanide-catalyzed benzoin (B196080) condensation. mdpi.comresearchgate.net The mechanism, first proposed by Lapworth, involves the nucleophilic attack of a cyanide ion on the carbonyl carbon of an aldehyde. mdpi.comresearchgate.net This initial step reverses the polarity of the carbonyl carbon (an "umpolung" reaction), allowing it to act as a nucleophile in a subsequent step. The key intermediate in this process is the cyanohydrin, specifically Lapworth's cyanohydrin intermediate. mdpi.comresearchgate.net The electroreduction of benzoyl cyanides also follows an electronic pathway, proceeding through the initial formation of an anion radical, which then dimerizes. nih.gov

Radical Pathways involve species with unpaired electrons and are often initiated by light (photolysis) or single-electron transfer (SET) from a metal catalyst. Asymmetric radical cyanation reactions, for example, often involve the generation of a carbon radical which then reacts with a chiral copper-cyanide complex. snnu.edu.cn The generation of these carbon radicals can be achieved from a wide variety of precursors, including through the cleavage of C-H or C-C bonds. snnu.edu.cn The aerobic photooxidation of benzyl (B1604629) cyanide to benzoyl cyanide utilizes both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, highlighting the role of radical processes. researchgate.net Similarly, the reaction of the CN radical with aromatic compounds like benzene (B151609) and toluene (B28343) proceeds rapidly without a significant energy barrier, leading directly to cyanated products. osti.gov

The distinction between these pathways is crucial. For instance, in cyanide degradation, radical-initiated reactions were found to be a more favorable pathway for the production of certain carboxylic acids compared to non-radical routes. frontiersin.org

| Characteristic | Electronic Pathway | Radical Pathway |

|---|---|---|

| Electron Movement | Pairs of electrons (heterolytic cleavage) | Single electrons (homolytic cleavage) |

| Key Intermediates | Carbocations, carbanions, cyanohydrins | Free radicals, radical ions |

| Initiation | Often initiated by nucleophiles or electrophiles (e.g., H+) | Often initiated by light (photolysis), heat, or single-electron transfer (SET) from a catalyst |

| Example Reaction | Benzoin condensation (nucleophilic attack by CN-) mdpi.comresearchgate.net | Copper-catalyzed asymmetric cyanation of benzylic C-H bonds snnu.edu.cn |

Advanced Spectroscopic and Structural Characterization in 3 Methylbenzoyl Cyanide Research

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and chemical environment of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural features.

Vibrational Spectroscopy (Infrared) for Molecular Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule.

For a compound like 3-Methylbenzoyl cyanide, the IR spectrum would be expected to show several key absorption bands. The most prominent of these would be the stretching vibrations of the nitrile (C≡N) and carbonyl (C=O) groups. Generally, the C≡N stretch in aromatic nitriles appears in the region of 2240–2220 cm⁻¹. The carbonyl group of an aromatic ketone typically absorbs in the range of 1685–1665 cm⁻¹. Additionally, the spectrum would display characteristic peaks for the aromatic ring (C=C stretching around 1600-1450 cm⁻¹) and the methyl group (C-H stretching and bending vibrations).

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Carbonyl (C=O) | Stretching | 1685 - 1665 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2860 |

| Methyl C-H | Bending | ~1460 and ~1375 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule. It provides information about the number and types of atoms and their connectivity.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each chemically non-equivalent proton in the molecule would produce a distinct signal. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting pattern of these signals would depend on the substitution pattern and the coupling between adjacent protons. The protons of the methyl group, being attached to the aromatic ring, would give rise to a singlet in the upfield region (around δ 2.4 ppm).

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The carbonyl carbon is typically the most downfield signal, often appearing in the range of δ 180-200 ppm. The nitrile carbon would also be found in the downfield region, typically around δ 115-125 ppm. The aromatic carbons would generate several signals between δ 120-140 ppm, with the carbon attached to the methyl group appearing at a slightly different chemical shift. The methyl carbon would be the most upfield signal, typically below δ 30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | 120 - 140 |

| Methyl Protons | ~2.4 | < 30 |

| Carbonyl Carbon | - | 180 - 200 |

| Nitrile Carbon | - | 115 - 125 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₇NO), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (145.16 g/mol ). The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for aromatic ketones and nitriles could include the loss of the cyano radical (•CN, 26 Da) or the carbonyl group (CO, 28 Da). The presence of the methyl group might also lead to the formation of a tropylium (B1234903) ion or related resonance-stabilized cations. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is widely used to assess the purity of a compound and to analyze the composition of complex mixtures.

For a non-volatile solid like this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity assessment. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective. The purity of the compound can be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) could also be used, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and injected into a column. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The purity is again assessed by the relative peak area.

X-ray Crystallography for Absolute Structure Determination of Related Complexes

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

Applications of 3 Methylbenzoyl Cyanide in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecule Synthesis

3-Methylbenzoyl cyanide is frequently employed in organic chemistry for the preparation of intricate molecular structures. chemimpex.com Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a cyano group that can act as a nucleophile or be transformed into other functional groups, makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the methyl group on the aromatic ring can also influence the compound's reactivity and the properties of the resulting molecules. chemimpex.com

While specific examples detailing the synthesis of complex molecules using this compound are not extensively documented in publicly available literature, the analogous compound, o-methylbenzoyl cyanide, serves as a key intermediate in the synthesis of the broad-spectrum fungicide, trifloxystrobin (B1683241). google.com This synthesis involves a series of transformations where the cyano and benzoyl moieties are strategically manipulated to construct the final complex structure. This precedent highlights the potential of methyl-substituted benzoyl cyanides in constructing agrochemicals and other bioactive compounds. The general reactivity of aroyl cyanides suggests their utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, essential for assembling complex molecular frameworks.

Table 1: Key Reactions in the Synthesis of Trifloxystrobin from a Methylbenzoyl Cyanide Precursor

| Step | Reactants | Reagents and Conditions | Product |

| Cyanation | o-Methylbenzoyl chloride | Potassium ferricyanide (B76249), Copper catalyst, 80-85 °C | o-Methylbenzoyl cyanide |

| Esterification & Oximation | o-Methylbenzoyl cyanide | Various reagents | Key intermediate |

| Condensation | Key intermediate | m-Trifluoromethyl acetophenone (B1666503) oxime | Trifloxystrobin |

This table illustrates the synthesis pathway for trifloxystrobin using the ortho-isomer of this compound, showcasing the utility of this class of compounds in agrochemical synthesis. google.com

Integration into Polymer and Resin Systems

In the realm of materials science, this compound finds applications in the development of specialized polymers and resins. chemimpex.com The incorporation of this compound into polymer backbones or as a pendant group can contribute to enhanced material properties, such as improved durability and performance. chemimpex.com The aromatic ring and the polar cyano group can influence intermolecular interactions within the polymer matrix, potentially affecting thermal stability, mechanical strength, and chemical resistance. While detailed studies on polymers specifically incorporating this compound are limited, the chemistry of cyanides and benzoyl compounds in polymer science is well-established, suggesting its role as a monomer or a modifying agent to achieve desired material characteristics.

Development of Novel Reagents and Intermediates in Synthetic Chemistry

This compound is recognized for its role in the production of specialty chemicals and intermediates. chemimpex.com Its favorable properties, such as stability and reactivity under mild conditions, allow for efficient chemical transformations. chemimpex.com Aroyl cyanides, in general, are valuable precursors for a variety of other chemical entities. For instance, the cyano group can be hydrolyzed to an amide or a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The carbonyl group can undergo nucleophilic attack to form a wide range of adducts. This dual reactivity allows for the development of novel reagents and intermediates with tailored functionalities for specific synthetic challenges. The synthesis of the fungicide trifloxystrobin from o-methylbenzoyl cyanide is a prime example of how this class of compounds serves as a critical intermediate, streamlining the production of high-value chemicals. google.com

Role in Heterocyclic Compound Synthesis

Aroyl cyanides, including this compound, are valuable building blocks for the synthesis of a diverse array of heterocyclic compounds. researchgate.netnih.gov Heterocycles are fundamental structural motifs in many pharmaceuticals, natural products, and functional materials. The reactivity of the α-cyanoketone scaffold allows it to participate in various cyclization and multicomponent reactions. nih.govnih.gov

One notable application is in the synthesis of oxazine (B8389632) derivatives through a one-pot reaction between activated acetylenic compounds, a benzoyl cyanide, and N-nucleophiles in water. researchgate.net Furthermore, the activated cyano function of aroyl cyanides can undergo cycloaddition reactions with dipolarophiles. nih.gov These reactions provide efficient pathways to construct complex heterocyclic systems that would be challenging to assemble through other methods. The ability to participate in multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, makes aroyl cyanides highly attractive for generating molecular diversity and building libraries of potential drug candidates. ub.eduwindows.net

Table 2: Examples of Heterocyclic Systems Synthesized from Aroyl Cyanide Precursors

| Heterocyclic System | Synthetic Approach | Key Features | Reference |

| Oxazines | One-pot reaction with acetylenic compounds and N-nucleophiles | Efficient synthesis in an aqueous medium. | researchgate.net |

| Pyrroles | Insertion into azazirconacyclopentenes | Formation of acyl- or non-acyl-substituted pyrroles. | researchgate.net |

| Indolizines | [4+1] cycloaddition with a heterocyclic 1-aza-1,3-diene | One-pot, three-component reaction leading to fluorescent compounds. | researchgate.net |

This table provides examples of heterocyclic compounds that can be synthesized from the general class of aroyl cyanides, indicating the potential synthetic routes available for this compound.

Exploration of 3 Methylbenzoyl Cyanide in Pharmaceutical and Agrochemical Research Contexts

Key Intermediate in Pharmaceutical Agent Development

3-Methylbenzoyl cyanide serves as a versatile and essential building block in the synthesis of more complex molecules, including pharmaceutical agents. chemimpex.com Its chemical structure, featuring both a reactive carbonyl group and a cyanide group, allows for a wide range of chemical transformations, facilitating the construction of intricate molecular architectures required for therapeutic activity. The presence of the methyl group on the benzene (B151609) ring can also influence the compound's electronic properties and steric interactions, which can be strategically utilized in drug design and development processes to enhance the efficiency of synthetic pathways. chemimpex.com

While specific drug compounds derived directly from this compound are not extensively detailed in publicly available literature, the broader class of benzyl (B1604629) cyanides, to which it belongs, are well-established precursors for numerous pharmaceuticals. This contextualizes the potential applications of the 3-methyl derivative as a key intermediate. For instance, the related compound benzyl cyanide is a known starting material or intermediate in the synthesis of a variety of drugs.

Table 1: Examples of Pharmaceutical Classes Derived from Benzyl Cyanide Precursors

| Pharmaceutical Class | Examples of Drugs | Therapeutic Use |

| Hypnotics/Sedatives | Phenobarbital | Anticonvulsant, Sedative |

| CNS Stimulants | Methylphenidate | Treatment of ADHD |

| Opioid Analgesics | Methadone, Pethidine | Pain Management |

| Antihistamines | Pheniramine | Allergy Relief |

| Antiarrhythmics | Disopyramide | Treatment of irregular heartbeats |

Source: Adapted from various sources detailing the synthesis of pharmaceuticals from benzyl cyanide precursors. wikipedia.orgthechemco.com

The synthetic utility of these precursors highlights the importance of the cyanomethyl group in building the core structures of these active pharmaceutical ingredients. The reactions of this compound can be similarly directed to create novel drug candidates, where the methyl-substituted phenyl ring becomes an integral part of the final molecule's pharmacophore.

Contributions to Agrochemical Formulations and Active Ingredients

In the agrochemical sector, benzoyl cyanide derivatives are crucial intermediates for producing active ingredients that protect crops and enhance agricultural productivity. chemimpex.com The isomeric compound, o-methylbenzoyl cyanide, is a prominent example, serving as a key intermediate in the synthesis of trifloxystrobin (B1683241). google.com Trifloxystrobin is a high-efficiency, broad-spectrum fungicide belonging to the strobilurin class, which is vital for controlling a wide range of fungal diseases in various crops. google.com The synthesis route highlights the importance of the methylbenzoyl cyanide core in constructing the final, complex agrochemical molecule. google.com

Furthermore, the parent compound, benzoyl cyanide, is a critical precursor for the herbicide Metamitron. innospk.com Metamitron is used to control weeds in crops like sugar beets, demonstrating the versatility of the benzoyl cyanide scaffold in creating different types of crop protection agents. innospk.com The reactivity of both the carbonyl and cyano groups in benzoyl cyanide is leveraged to build the triazinone structure of the herbicide. innospk.com These examples underscore the significant role of methyl-substituted and parent benzoyl cyanides in the production of modern agrochemicals.

Table 2: Agrochemicals Derived from Benzoyl Cyanide Intermediates

| Intermediate | Resulting Agrochemical | Type | Primary Use |

| o-Methylbenzoyl Cyanide | Trifloxystrobin | Fungicide | Control of fungal diseases in crops |

| Benzoyl Cyanide | Metamitron | Herbicide | Weed control in sugar beets |

Source: Compiled from patent and industry literature. google.cominnospk.com

Precursor for Biologically Active Molecules and Drug Candidates

This compound's utility extends to its role as a precursor for a diverse range of biologically active molecules and potential drug candidates. chemimpex.com The term "biologically active" encompasses compounds that have a specific effect on living organisms or cells. A fascinating example from nature involves the parent compound, benzoyl cyanide, which has been identified as a component of the defensive secretions of certain polydesmoid millipedes. researchgate.net In these organisms, it is part of a chemical defense mechanism, produced alongside other compounds like mandelonitrile and hydrogen peroxide, to deter predators. researchgate.netnih.gov This natural occurrence confirms the inherent biological activity of the benzoyl cyanide structure.

In a laboratory setting, the chemical reactivity of acyl cyanides is exploited to build more complex molecules. They can serve as masked acylating agents or participate in multicomponent reactions to form derivatives like protected α-hydroxy-β-amino acids, which are valuable building blocks for peptide-based drugs and other complex natural products. The three-component reaction involving an α-silyloxymalononitrile (a masked acyl cyanide equivalent), an aldehyde, and an alcohol is an expedient method for accessing these important synthetic intermediates. rsc.org This demonstrates how the fundamental reactivity of the acyl cyanide group in compounds like this compound makes it a valuable precursor for creating novel molecules with potential therapeutic applications.

Studies on Interactions with Biomolecular Targets (from related benzoyl cyanide derivatives)

While direct studies on this compound's interaction with specific biomolecular targets are limited, research on related benzoyl cyanide derivatives and the cyanide ion itself provides significant insights into their potential mechanisms of action at a molecular level.

A primary and well-understood target of cyanide is the mitochondrial enzyme cytochrome c oxidase (also known as Complex IV) in the electron transport chain. nih.govnih.gov The cyanide ion (CN⁻), which can be released from cyanogenic compounds, binds with high affinity to the ferric (Fe³⁺) iron in the heme a3 component of this enzyme. nih.gov This binding action blocks the final step of the electron transport chain, which is the reduction of oxygen to water, thereby inhibiting aerobic respiration and the production of ATP. nih.gov This potent interaction is the basis for the toxicity of cyanide compounds.

Beyond metabolic enzymes, benzoyl cyanide (BzCN) itself has been utilized as a chemical probe to study the structure of other biomolecules, specifically ribonucleic acid (RNA). In a technique known as Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), BzCN is used as a hydroxyl-selective electrophile. idexlab.com It preferentially reacts with the 2'-hydroxyl group of nucleotides in conformationally flexible or dynamic regions of an RNA molecule to form a 2'-O-adduct. idexlab.com This modification effectively marks accessible and unstructured regions of the RNA, allowing researchers to map RNA folding and ribonucleoprotein (RNP) assembly with high resolution. This application demonstrates a direct, covalent interaction between a benzoyl cyanide derivative and a specific functional group on a major class of biomolecules.

Computational Chemistry Approaches to 3 Methylbenzoyl Cyanide and Broader Cyanide Systems

Quantum Chemical Calculations (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure and properties of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 3-methylbenzoyl cyanide.

Geometry Optimization: A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. rsc.org These calculations help in understanding the steric and electronic effects of the methyl and cyano groups on the benzoyl framework. The optimized geometry represents the lowest energy conformation of the molecule and is the starting point for further calculations. nih.gov

Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions within the molecule. rsc.org Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. inonu.edu.tr These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. rsc.org Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be computed to help assign signals in experimental NMR spectra. rsc.org

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical DFT calculation results for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

| Property | Predicted Value |

|---|---|

| UV-Vis λmax | ~280 nm |

| Major IR Frequencies (cm⁻¹) | ~2230 (C≡N stretch), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch) |

| ¹³C NMR Chemical Shifts (ppm) | ~118 (CN), ~130-140 (Aromatic C), ~180 (C=O) |

| ¹H NMR Chemical Shifts (ppm) | ~2.4 (CH₃), ~7.5-8.0 (Aromatic H) |

Molecular Modeling and Docking Simulations for Biological Activity Prediction

Computational methods are increasingly used in drug discovery to predict the potential biological activity of molecules. Molecular modeling and docking simulations are key techniques in this area. nih.gov

For this compound, these methods can be used to explore its potential as a bioactive compound. The process typically involves:

Target Identification: Identifying a specific protein (e.g., an enzyme or receptor) that is implicated in a disease.

Molecular Docking: Computationally placing the this compound molecule into the active site of the target protein. researchgate.net Docking algorithms predict the preferred binding orientation and calculate a docking score, which is an estimate of the binding affinity. acs.org

Binding Mode Analysis: Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site. nih.gov

These simulations can help to prioritize compounds for experimental testing and provide insights into the structural features that are important for biological activity. For example, docking studies could predict whether this compound might act as an inhibitor for a particular enzyme. rsc.orginonu.edu.tr The Prediction of Activity Spectra for Substances (PASS) is an online tool that can also be used to predict the biological activity spectrum of a compound based on its structure. inonu.edu.tr

In Silico Design of Functional Materials and Probes

In silico design involves using computational methods to design new molecules and materials with desired properties. slideshare.net this compound can serve as a building block or a functional moiety in the design of more complex systems.

Functional Materials: The structural and electronic properties of this compound, such as its polarity and aromatic nature, can be leveraged in the design of new materials. For instance, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific optical or electronic properties. Computational chemistry can be used to predict the properties of these hypothetical materials before they are synthesized, guiding the experimental work. zib.de

Molecular Probes: The cyano group is a known fluorescent quencher and can be used in the design of molecular probes. A molecular probe is a molecule that can detect and signal the presence of a specific analyte. By incorporating the this compound moiety into a larger fluorescent molecule, it might be possible to design a probe where the fluorescence is "turned on" or "turned off" in the presence of a target molecule or ion. Computational methods can be used to model the electronic structure of such probes and predict their fluorescence properties. nih.gov

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing 3-methylbenzoyl cyanide, and how are they applied?

- Methodology :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the nitrile (-CN) and benzoyl group signals. Infrared (IR) spectroscopy can validate the presence of the carbonyl (C=O) and nitrile functional groups .

- Crystallographic Validation : Single-crystal X-ray diffraction (SXRD) is essential for resolving bond lengths, angles, and spatial conformation. Programs like SHELX are widely used for structure refinement . Data should be cross-validated using Cambridge Structural Database (CSD) entries to detect anomalies .

Q. How is this compound synthesized, and what purity standards are critical for research applications?

- Methodology :

- Synthesis : Common routes include Friedel-Crafts acylation of toluene derivatives followed by cyanation. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Purity Control : Follow pharmacopeial guidelines (e.g., EP standards) for impurity profiling. For example, use reference standards like 4-chlorobenzophenone (Impurity C) to identify byproducts during synthesis . Quantify impurities via gas chromatography-mass spectrometry (GC-MS) with detection limits <0.1% .

Advanced Research Questions

Q. How can conformational isomerism in this compound be resolved during crystallographic analysis?

- Methodology :

- Dynamic Disorder Modeling : Use SHELXL to refine disordered groups, applying restraints to thermal parameters and occupancy factors. Validate results using the ADDSYM algorithm in PLATON to detect missed symmetry .

- Data Contradiction : If bond lengths deviate >3σ from CSD averages, re-examine diffraction data for twinning or absorption errors. Employ the Rint metric to assess data quality; values >5% indicate potential integration issues .

Q. What advanced statistical methods are used to optimize reaction conditions for this compound derivatives?

- Methodology :

- Response Surface Methodology (RSM) : Design experiments using central composite designs (CCD) to model interactions between variables (e.g., temperature, catalyst loading). Analyze via ANOVA to identify significant factors (P < 0.05) .

- Robustness Testing : Apply Monte Carlo simulations to predict yield variability under parameter fluctuations (e.g., ±10% solvent volume) .

Q. How can conflicting cyanide quantification data in degradation studies be resolved?

- Methodology :

- Analytical Harmonization : Use ASTM D7237-15a for free cyanide detection via gas diffusion amperometry, which minimizes interference from thiocyanates .

- Duplicate Sampling : Apply a 35% relative percent difference (RPD) threshold for soil or heterogeneous matrices to account for lab variability . Cross-validate with ion chromatography (IC) for total cyanide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.